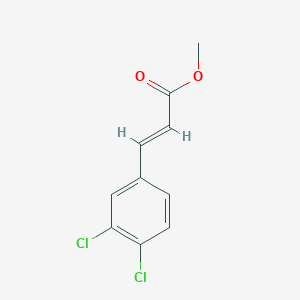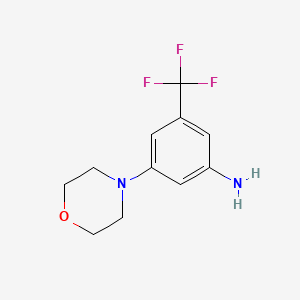![molecular formula C17H14ClNO3S B2823715 3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}isoxazole CAS No. 478048-86-1](/img/structure/B2823715.png)
3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazoles are a class of organic compounds that contain a five-membered heterocyclic ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The compound you mentioned also contains a chlorophenyl group and a methylphenylsulfonyl group, which can greatly affect its properties and reactivity .
Synthesis Analysis
Isoxazoles can be synthesized through several methods, including the condensation of hydroxylamines with α,β-unsaturated carbonyl compounds. The presence of the chlorophenyl and methylphenylsulfonyl groups would likely require additional steps or different starting materials .Molecular Structure Analysis
The molecular structure of isoxazoles is characterized by a five-membered heterocyclic ring. The electronegative oxygen and nitrogen atoms in the ring can engage in various interactions and can affect the compound’s reactivity .Chemical Reactions Analysis
Isoxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role .科学的研究の応用
Docking Studies and Crystal Structure Analysis
A study focused on the docking studies and crystal structure of tetrazole derivatives, which, like isoxazoles, are nitrogen-containing heterocycles. This research involved X-ray crystallography to determine the structures and molecular docking to understand the orientation and interaction within an enzyme's active site. Such methodologies could be applicable to studying "3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}isoxazole" to elucidate its potential binding mechanisms and structural characteristics in a biological context (Al-Hourani et al., 2015).
Metalation and Electrophilic Quenching
Research on the metalation and electrophilic quenching of isoxazoles bearing electron-withdrawing groups explored synthetic routes to thioalkyl derivatives of isoxazoles. This study highlights a synthetic approach that could be adapted for functionalizing "this compound," potentially modifying its properties for various research applications (Balasubramaniam et al., 1990).
Antiviral Activity Studies
A study on the synthesis and antiviral activity of thiadiazole sulfonamides illustrates how structural analogs of "this compound" could be evaluated for potential antiviral properties. The research involved synthesizing derivatives and testing their efficacy against tobacco mosaic virus, providing a template for assessing the biological activities of similar compounds (Chen et al., 2010).
Synthesis and Evaluation of Antimicrobial Agents
Another study focused on the synthesis of formazans from a Mannich base of thiadiazole as antimicrobial agents. This research outlines a synthetic pathway and evaluation method for the antimicrobial efficacy of the synthesized compounds, which could be relevant for developing and testing similar isoxazole-based compounds (Sah et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-12-2-8-16(9-3-12)23(20,21)11-15-10-17(19-22-15)13-4-6-14(18)7-5-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCDXKXITALMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2823633.png)
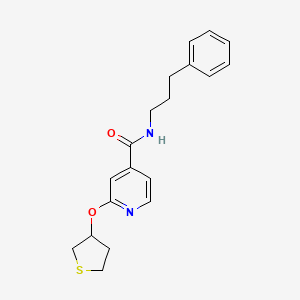
![2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2823635.png)
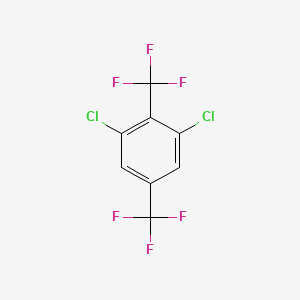
![2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2823637.png)
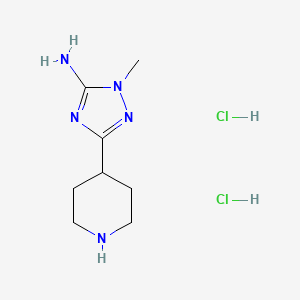
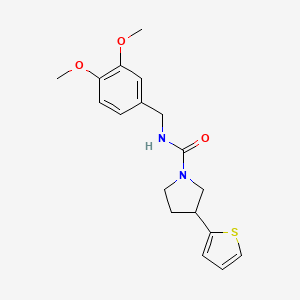

![Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate](/img/structure/B2823642.png)
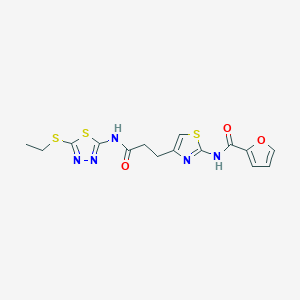

![2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2823647.png)
